molecular formula C11H12N2O2S B2916897 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid CAS No. 929975-41-7

2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid

Cat. No.: B2916897
CAS No.: 929975-41-7
M. Wt: 236.29
InChI Key: OEMCOZVHEFNSMU-UHFFFAOYSA-N
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Description

Its structure features a 6-methylimidazo[1,2-a]pyridine core linked via a methylene sulfanyl group to an acetic acid moiety.

Properties

IUPAC Name

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-8-2-3-10-12-9(5-13(10)4-8)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMCOZVHEFNSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-methylimidazo[1,2-a]pyridine as the starting material.

  • Sulfanyl Group Introduction: The sulfanyl group is introduced using a suitable thiolating agent, such as thioglycolic acid.

  • Acid Formation: The final step involves the formation of the acetic acid moiety, which can be achieved through esterification or other acid-forming reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves optimizing reaction parameters such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Reduced Derivatives: Formed through reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antitubercular properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Imidazo[1,2-a]pyridine Derivatives with Varied Substituents

Key Compounds:

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic Acid (CAS: 189005-44-5) Structure: Replaces the sulfanylacetic acid group with a 4-methylphenyl-substituted acetic acid. Molecular Formula: C₁₇H₁₆N₂O₂ (MW: 280.32) . Application: Known as a zolpidem impurity, highlighting its relevance in pharmaceutical quality control .

2-[(2-Carboxyimidazo[1,2-a]pyridine-3-yl)sulfanyl]acetic Acid Hydrazide Structure: Features a hydrazide group (-CONHNH₂) instead of the acetic acid, synthesized via condensation with benzaldehydes .

2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride (CAS: 375857-80-0)

  • Structure : Lacks the sulfanyl group but retains the acetic acid moiety directly attached to the imidazo ring.
  • Properties : The hydrochloride salt improves aqueous solubility, contrasting with the lipophilicity imparted by the sulfanyl group in the target compound .
Structural Comparison Table:
Compound Name Core Structure Substituent Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Imidazo[1,2-a]pyridine -CH₂-S-CH₂COOH C₁₂H₁₃N₂O₂S* ~279.31 Enhanced lipophilicity, potential SAR studies
2-[6-Methyl-2-(4-methylphenyl)...]acetic Acid Imidazo[1,2-a]pyridine -CH₂-Ph(4-Me)-COOH C₁₇H₁₆N₂O₂ 280.32 Zolpidem impurity
2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid HCl Imidazo[1,2-a]pyridine -CH₂COOH (HCl salt) C₉H₉N₂O₂·HCl 216.64 Improved solubility

*Calculated based on structural analysis.

Sulfur-Containing Analogs with Heterocyclic Cores

2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS: 877634-23-6)

  • Structure : Combines a triazolo[4,3-b]pyridazine core with a sulfanyl acetamide group.
  • Properties : Molecular weight 299.35; moderate aqueous solubility (11.2 µg/mL at pH 7.4). The acetamide group may enhance metabolic stability compared to carboxylic acid derivatives .

6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl Methanesulfonate Structure: Pyridazine core with a methanesulfonate ester.

Functional Group Impact:
  • Sulfanyl (-S-) vs.
  • Hydrazide (-CONHNH₂) vs. Acetic Acid (-COOH) : Hydrazides offer reactivity for Schiff base formation, useful in prodrug design, whereas carboxylic acids participate in salt formation and hydrogen bonding .

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